molecular formula C3H7Cl2NO B12558528 Acetyl chloride, (methylamino)-, hydrochloride CAS No. 146751-69-1

Acetyl chloride, (methylamino)-, hydrochloride

Cat. No.: B12558528
CAS No.: 146751-69-1
M. Wt: 144.00 g/mol
InChI Key: BGYYOCBLCVMIEM-UHFFFAOYSA-N
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Description

Acetyl chloride, (methylamino)-, hydrochloride is a specialized organic compound combining an acetyl chloride backbone with a methylamino (-NHCH₃) substituent, stabilized as a hydrochloride salt.

Acetyl chloride derivatives are highly reactive acylating agents used in organic synthesis, particularly in pharmaceutical and agrochemical industries . The addition of a methylamino group introduces nucleophilic properties, enabling participation in condensation or substitution reactions. The hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for controlled reactions in aqueous or protic environments .

Properties

CAS No.

146751-69-1

Molecular Formula

C3H7Cl2NO

Molecular Weight

144.00 g/mol

IUPAC Name

2-(methylamino)acetyl chloride;hydrochloride

InChI

InChI=1S/C3H6ClNO.ClH/c1-5-2-3(4)6;/h5H,2H2,1H3;1H

InChI Key

BGYYOCBLCVMIEM-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)Cl.Cl

Origin of Product

United States

Preparation Methods

Reaction of Methylamine with Chloroacetyl Chloride

Principle : Chloroacetyl chloride (ClCH₂COCl) reacts with methylamine (CH₃NH₂) to form 2-(methylamino)acetyl chloride, which is subsequently treated with HCl to yield the hydrochloride salt.

Proposed Mechanism :

  • Nucleophilic Substitution : Methylamine displaces the chlorine atom on the α-carbon of chloroacetyl chloride, forming an intermediate amide.
  • Acyl Chloride Formation : The carbonyl chloride group remains intact, preserving the acyl chloride functionality.
  • Salt Formation : Addition of HCl protonates the amine group, generating the hydrochloride salt.

Key Reagents and Conditions :

Reagent Role Conditions
Chloroacetyl Chloride α-electrophile for substitution Anhydrous solvent (e.g., dichloromethane)
Methylamine Nucleophile Excess to drive substitution
HCl (gaseous/aqueous) Protonation agent Room temperature or chilled

Example Protocol :

  • Add chloroacetyl chloride (1.0 eq) to anhydrous dichloromethane under inert atmosphere.
  • Slowly introduce methylamine (2.0 eq) while stirring.
  • Continue stirring for 2–4 hours at 0–5°C to minimize side reactions.
  • Quench the reaction with aqueous HCl (2.0 eq), extract the organic layer, and dry.
  • Distill or recrystallize to isolate the product.

Synthesis via Thionyl Chloride-Mediated Chlorination

Principle : Methylamine reacts with chloroacetic acid in the presence of thionyl chloride (SOCl₂), a common chlorinating agent, to form the acyl chloride derivative.

Proposed Mechanism :

  • Activation of Carboxylic Acid : Thionyl chloride converts chloroacetic acid (ClCH₂COOH) to chloroacetyl chloride.
  • Amination : Methylamine substitutes the α-chlorine, forming the methylamino acyl chloride.
  • Salt Formation : HCl is introduced to protonate the amine.

Reagent Comparison :

Reagent Advantages Limitations
Thionyl Chloride High yield, mild conditions Volatile, requires careful handling
PCl₅ Faster reaction kinetics Harsher conditions, side products

Example Protocol :

  • Dissolve chloroacetic acid (1.0 eq) in anhydrous toluene.
  • Add thionyl chloride (1.5 eq) dropwise at 0–5°C.
  • Stir for 1–2 hours to form chloroacetyl chloride.
  • Add methylamine (1.2 eq) slowly, maintaining 0–5°C.
  • Quench with HCl gas and isolate the product.

Alternative Acyl Chloride Formation

Principle : Methylamino acetic acid derivatives are converted to acyl chlorides using reagents like PCl₅ or POCl₃.

Proposed Mechanism :

  • Carboxylic Acid Activation : PCl₅ reacts with methylamino acetic acid to form the acyl chloride.
  • Salt Formation : HCl is introduced to stabilize the compound.

Reagent Efficiency :

Reagent Conversion Efficiency Purity (Typical)
PCl₅ >90% High
POCl₃ 80–85% Moderate

Example Protocol :

  • Dissolve methylamino acetic acid (1.0 eq) in dry dichloromethane.
  • Add PCl₅ (1.2 eq) at 0°C.
  • Stir for 4–6 hours, then remove solvent under reduced pressure.
  • Recrystallize with HCl (1.0 eq) in ethanol.

Industrial-Scale Process Considerations

While laboratory protocols focus on purity, industrial methods prioritize yield and cost. Key adaptations include:

  • Catalytic Distillation : Continuous removal of HCl via distillation to shift equilibrium.
  • Recycling Byproducts : Recovery of unreacted reagents (e.g., methylamine) to minimize waste.

Critical Challenges and Mitigation

Challenge Solution
Hydrolysis of Acyl Chloride Use anhydrous conditions, inert atmosphere
Side Amination at Carbonyl Limit excess methylamine, control temperature
HCl Gas Hazards Use aqueous HCl or solid HCl sources

Comparative Analysis of Analogous Compounds

Compound Synthesis Method Yield (%) Purity (%)
2-(Dimethylamino)acetyl chloride hydrochloride Methylamine + Chloroacetyl Chloride 66–90 99–99.3
Methylamino acetonitrile hydrochloride Stepwise amination and cyanation 75–85 98–99.2
2-Chloroethylamine hydrochloride Ethanolamine chlorination 90–92 99.0–99.3

Data extrapolated from patents for dimethylamino derivatives.

Chemical Reactions Analysis

Hydrolysis and Aqueous Reactivity

Acetyl chloride derivatives undergo rapid hydrolysis in the presence of water, generating carboxylic acids and HCl. For C₃H₇Cl₂NO:
C3H7Cl2NO+H2OC3H7NO2+2HCl\text{C}_3\text{H}_7\text{Cl}_2\text{NO} + \text{H}_2\text{O} \rightarrow \text{C}_3\text{H}_7\text{NO}_2 + 2\text{HCl}

  • Kinetics : Hydrolysis is exothermic and proceeds violently in aqueous media .

  • Byproducts : The reaction releases gaseous HCl, necessitating controlled conditions .

Reaction Condition Product Key Observations
Excess H₂O (25°C)Methylaminoacetic acid + HClRapid fuming due to HCl release
Neutral pHPartial hydrolysisStabilized intermediates unlikely

Intermolecular Amidation

Reaction with external amines (e.g., morpholine) follows nucleophilic acyl substitution :
C3H7Cl2NO+RNH2C3H7N2O2R+2HCl\text{C}_3\text{H}_7\text{Cl}_2\text{NO} + \text{RNH}_2 \rightarrow \text{C}_3\text{H}_7\text{N}_2\text{O}_2\text{R} + 2\text{HCl}

  • Mechanism : Amine attack at the carbonyl carbon, displacing chloride .

  • Base Requirement : 1 equivalent of NaOH neutralizes HCl, driving the reaction .

Amine Product Yield Conditions
MorpholineN-Morpholinyl derivative>90% RT, NaOH, THF
EthylamineN-Ethylamide85% 0°C, Pyridine

Intramolecular Cyclization

Dehydration under heat or basic conditions may form a cyclic amide (lactam) :
C3H7Cl2NOΔC3H5NO+2HCl\text{C}_3\text{H}_7\text{Cl}_2\text{NO} \xrightarrow{\Delta} \text{C}_3\text{H}_5\text{NO} + 2\text{HCl}

  • Feasibility : Steric constraints from the methylamino group may limit cyclization .

Esterification with Alcohols

Reaction with alcohols (e.g., methanol) produces esters :
C3H7Cl2NO+ROHC3H7NO2R+2HCl\text{C}_3\text{H}_7\text{Cl}_2\text{NO} + \text{ROH} \rightarrow \text{C}_3\text{H}_7\text{NO}_2\text{R} + 2\text{HCl}

  • Catalysis : Pyridine or DMF enhances reactivity by absorbing HCl .

Alcohol Product Purity Conditions
MethanolMethyl ester96% RT, Pyridine, 30 min
EthanolEthyl ester88% Reflux, 1 hr

Anhydride Formation

Reaction with carboxylate salts yields mixed anhydrides :
C3H7Cl2NO+RCOORCO-O-C3H7NO+2Cl\text{C}_3\text{H}_7\text{Cl}_2\text{NO} + \text{RCOO}^- \rightarrow \text{RCO-O-C}_3\text{H}_7\text{NO} + 2\text{Cl}^-

  • Applications : Intermediate in peptide synthesis .

Stability and Hazard Profile

  • Air Reactivity : Fumes in humid air due to HCl release .

  • Thermal Decomposition : Above 50°C, risk of decarboxylation or polymerization .

  • Incompatibilities : Violent reactions with strong oxidizers, bases, or water .

Scientific Research Applications

Synthetic Applications

1.1 Acetylation Reactions

Acetyl chloride is widely used for acetylation, which involves introducing an acetyl group into a molecule. This reaction is crucial for the formation of esters and amides:

  • Esterification : Acetyl chloride reacts with alcohols to form esters. For example: R OH+C2H3ClOR O C O CH3+HCl\text{R OH}+\text{C}_2\text{H}_3\text{ClO}\rightarrow \text{R O C O CH}_3+\text{HCl}
  • Amide Formation : The compound can also react with amines to produce amides, which are important intermediates in drug synthesis.

1.2 Friedel-Crafts Acetylation

This reaction allows for the introduction of acetyl groups into aromatic compounds, facilitating the synthesis of various aromatic ketones. The reaction typically requires a Lewis acid catalyst to proceed effectively.

Pharmaceutical Applications

2.1 Antidepressant Synthesis

Recent research has highlighted the role of acetyl chloride derivatives in synthesizing antidepressant molecules through metal-catalyzed reactions. The compound acts as an essential intermediate in creating complex structures that demonstrate therapeutic efficacy against depression .

2.2 Drug Development

Acetyl chloride is instrumental in modifying existing drug molecules to enhance their pharmacological properties. For example, it can be used to synthesize derivatives of known drugs that may exhibit improved potency or reduced side effects.

Case Study 1: Synthesis of Chiral Amines

A study demonstrated the use of acetyl chloride in synthesizing chiral amines via a methanolic reaction pathway. The process facilitated the quantitative formation of amine hydrochlorides and carboxylate esters, showcasing its versatility as a reagent .

Case Study 2: Metal-Catalyzed Reactions

Research focused on the catalytic synthesis of antidepressants using acetyl chloride as a key reactant. The study outlined efficient synthetic routes leading to high yields and enantiomeric excesses, emphasizing the compound's significance in modern medicinal chemistry .

Safety and Handling Considerations

Acetyl chloride is classified as a hazardous material due to its corrosive nature and potential to release hydrochloric acid upon hydrolysis. Proper safety protocols must be followed during handling to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of acetyl chloride, (methylamino)-, hydrochloride involves nucleophilic addition followed by elimination. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of acetyl chloride, forming a tetrahedral intermediate. This intermediate then undergoes elimination to form the final product, with the release of hydrochloric acid.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino-Substituted Acetyl Chloride Derivatives

a) Dimethylaminoacetyl Chloride Hydrochloride (CAS 60853-81-8)
  • Structure: C₄H₈NOCl·HCl
  • Molecular Weight : 158.03 g/mol
  • Key Features: Contains a dimethylamino (-N(CH₃)₂) group instead of methylamino. The additional methyl group increases steric hindrance, reducing reactivity compared to the mono-methyl derivative.
  • Applications : Used as an intermediate in peptide synthesis and drug development due to its balanced reactivity and stability .
  • Hazards : Corrosive, moisture-sensitive, and releases toxic fumes (HCl) upon decomposition .
b) 2-(Methylamino)-2-Phenylacetic Acid Hydrochloride (CAS 28544-42-5)
  • Structure: C₉H₁₂ClNO₂
  • Molecular Weight : 213.65 g/mol
  • Key Features: A phenylacetic acid derivative with a methylamino group. The aromatic ring enhances lipophilicity, making it suitable for lipid-soluble drug formulations.
  • Applications: Precursor for chiral resolving agents and nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Hazards : Irritant to skin and eyes; less volatile than acetyl chloride derivatives .

Heterocyclic and Functionalized Acetyl Chlorides

a) 2-Thiophene Acetyl Chloride
  • Structure : C₆H₅ClOS
  • Molecular Weight : 160.62 g/mol
  • Key Features : Incorporates a thiophene ring, introducing sulfur-based electronic effects.
  • Applications : Intermediate in synthesizing anticonvulsants and antibacterial agents .
  • Hazards : Similar to acetyl chloride (flammable, corrosive) but with higher thermal stability due to the aromatic system .
b) (4-Pyridylthio)Acetyl Chloride Hydrochloride (CAS 27230-51-9)
  • Structure: C₇H₇Cl₂NOS
  • Molecular Weight : 224.11 g/mol
  • Key Features : Combines pyridine and thioether groups, enabling metal coordination and redox activity.
  • Applications : Used in catalysis and as a ligand in coordination chemistry .
  • Hazards : Releases toxic HCl and pyridine derivatives under acidic conditions .

Ethylamino Chloride Hydrochlorides

a) 2-[(N,N-Diethyl)Amino]Ethyl Chloride Hydrochloride
  • Structure : C₆H₁₅Cl₂N
  • Molecular Weight : 172.10 g/mol
  • Key Features: Diethylamino group increases hydrophobicity, favoring use in non-polar solvents.
  • Applications : Alkylating agent in quaternary ammonium salt synthesis .
  • Hazards : Severe irritant; reacts violently with strong oxidizers .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Applications
Acetyl chloride, (methylamino)-, hydrochloride* C₃H₇Cl₂NO (inferred) ~156.45 (calculated) -NHCH₃, -COCl High Pharmaceutical intermediates
Dimethylaminoacetyl chloride HCl C₄H₈NOCl·HCl 158.03 -N(CH₃)₂, -COCl Moderate Peptide synthesis
2-Thiophene acetyl chloride C₆H₅ClOS 160.62 Thiophene, -COCl Moderate Antibacterial agents
2-(Methylamino)-2-phenylacetic acid HCl C₉H₁₂ClNO₂ 213.65 -NHCH₃, -COOH Low NSAID precursors
2-[(N,N-Diethyl)amino]ethyl chloride HCl C₆H₁₅Cl₂N 172.10 -N(CH₂CH₃)₂, -Cl High Quaternary ammonium salts

*Inferred structure based on analogs.

Biological Activity

Acetyl chloride, (methylamino)-, hydrochloride is a chemical compound that has garnered interest in various biological applications due to its unique properties. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

Chemical Formula : C4_4H8_8ClN\O

Molecular Weight : 137.56 g/mol

Acetyl chloride is an acyl chloride that is known for its reactivity, particularly in acylation reactions. The presence of the methylamino group enhances its biological activity by potentially interacting with various biological targets.

The biological activity of this compound can be attributed to its ability to participate in several biochemical pathways:

  • Neuronal Signaling : The compound may influence neurotransmitter systems, particularly through modulation of nicotinic acetylcholine receptors, which are crucial for cognitive functions and neuromuscular transmission .
  • Apoptosis and Autophagy : It has been observed to affect apoptotic pathways and autophagy processes, which are vital for cell survival and homeostasis .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains .

Antimicrobial Effects

Research indicates that acetyl chloride derivatives demonstrate significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the table below:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Bacillus subtilis4.69 - 22.9

These findings suggest a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Neuroprotective Effects : A study examining the effects of acetyl chloride derivatives on neurodegenerative diseases found that they could enhance neuronal survival under oxidative stress conditions by modulating key signaling pathways involved in apoptosis .
  • Cancer Research : Research has indicated that acetyl chloride derivatives may inhibit cancer cell proliferation by inducing apoptosis through the activation of caspases and modulation of the NF-κB pathway .

Q & A

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) to prevent hydrolysis.
  • Purify via vacuum distillation or recrystallization in dry diethyl ether .

Basic: What safety protocols are critical when handling (methylamino)acetyl chloride hydrochloride?

Methodological Answer:
Based on analogous acetyl chloride derivatives:

  • PPE : Butyl rubber gloves (0.3 mm thickness, EN374 tested), flame-retardant lab coats, and full-face respirators with AXBEK cartridges (EN 14387) .
  • Emergency Measures :
    • Skin Contact : Immediately rinse with water for 15+ minutes; remove contaminated clothing .
    • Inhalation : Move to fresh air; use supplied-air respirators if ventilation fails .
  • Storage : Tightly sealed containers in cool (<25°C), dry, and ventilated areas. Avoid oxidizers and moisture .

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